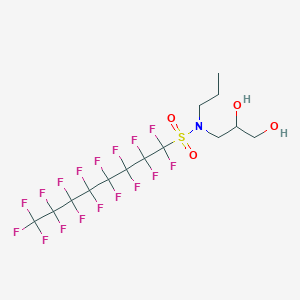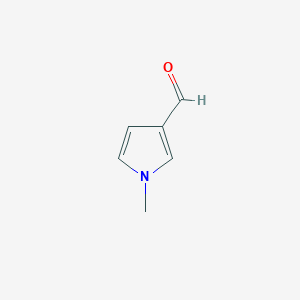
2-Phenoxypyridine-3-carbonyl chloride
説明
2-Phenoxypyridine-3-carbonyl chloride (2-PPC) is a highly reactive compound with potential applications in a variety of scientific fields. It is a colorless solid with a melting point of 90-93°C, and is soluble in a variety of organic solvents, including dimethylformamide, dimethylsulfoxide, and dimethyl sulfoxide. Its structure is composed of two phenoxy groups and a carbonyl group linked to a pyridine ring. Due to its high reactivity, 2-PPC has been used in numerous scientific studies, including organic synthesis, analytical chemistry, and biochemistry.
科学的研究の応用
Electrocatalytic Reduction of CO2
- Application : Electrocatalytic reduction of CO2 to formate by an iron Schiff base complex, involving an iron(III) chloride compound (Nichols et al., 2018).
Cyclopalladation Reactions
- Application : 2-Phenoxypyridine is readily cyclopalladated by palladium acetate to form six-membered metallocycles, useful in the synthesis of complex organometallic compounds (Geest, O'Keefe, & Steel, 1999).
Herbicidal Activities
- Application : Some 2-phenoxypyridines exhibit high potentials as useful herbicides, particularly 2-(4-Nitrophenoxy)-3,5-dichloropyridine (Fujikawa et al., 1970).
Cycloauration Reactions
- Application : Direct cycloauration of 2-phenoxypyridines with different substituents, leading to cycloaurated compounds, which are significant in the development of gold-based catalysts (Zhu, Cameron, & Skerlj, 2003).
Coordination Chemistry
- Application : Investigation of coordination of bipyridine to RuII–chlorido–carbonyl precursors, which are important for understanding the chemistry of ruthenium-based complexes (Balducci et al., 2015).
Electrocatalytic Reduction of Arylethyl Chlorides
- Application : Electrocatalytic reduction of arylethyl chlorides in the presence of carbon dioxide, relevant in the synthesis of important compounds like anti-inflammatory drugs (Isse, Ferlin, & Gennaro, 2005).
Catalysis
- Application : Ruthenium mono(bipyridine) carbonyls in ethylene glycol solutions are effective catalysts or precursors in reactions such as the water-gas shift reaction (Haukka et al., 1999).
Direct ortho‐Hydroxylation
- Application : Direct hydroxylation of 2-phenylpyridines using palladium((II) chloride and aqueous hydrogen peroxide, a method for functionalizing CH bonds to form complex structures from simple precursors (Yamaguchi et al., 2015).
NMR Spectroscopic Studies
- Application : Studies on the structure of N-methyl-3-pyridone and 3-hydroxypyridine, utilizing carbon and proton NMR spectra, relevant in the field of analytical chemistry (Vögeli & Philipsborn, 1973).
Biomimetic Catalysis
- Application : The use of tris (2,2'-bipyridil) copper (II) chloride complex as a biomimetic catalyst in the construction of amperometric sensors for dopamine detection (Sotomayor, Tanaka, & Kubota, 2003).
Cellulose Hydrolysis
- Application : The design and synthesis of a magnetic carbonaceous solid acid containing chlorine groups for the hydrolysis of cellulose, indicating potential applications in biofuel production and material science (Hu et al., 2016).
Liquid Crystal Technology
- Application : Synthesis and study of 3-(4-Alkoxyphenylazo)-6-alkoxypyridines for applications in liquid crystal technology, demonstrating the versatility of 2-phenoxypyridines in materials science (Kamogawa & Kasai, 1985).
Photophysical and Electrochemical Studies
- Application : Studies on heteroleptic cyclometallated complexes of rhodium(III) containing 2-benzoylpyridine, providing insights into the electrochemical and photophysical properties of these complexes (Tseng et al., 2006).
Palladium-Catalyzed Aroylation
- Application : Palladium-catalyzed direct ortho aroylation of 2-phenoxypyridines with aldehydes, a method contributing to the synthesis of aryl ketones, important in organic synthesis (Chu et al., 2015).
Electrophilic Reactions
- Application : The reaction of 2-(N-Cyclohexyl)aminopyridine with electrophiles, including carbonyl chloride, to form derivatives at the exocyclic nitrogen, importantin understanding the reactivity of aminopyridines in organic synthesis (Mørkved, 1986).
Palladium-Catalyzed Arylation
- Application : Efficient synthesis of ortho-arylated 2-phenoxypyridines catalyzed by palladium acetate, a process important in the development of new organic compounds and potential pharmaceuticals (Chu, Tsai, & Wu, 2009).
Spectroscopic Analysis
- Application : Spectroscopic analysis of 2-phenoxypyridines and diphenyl ethers to determine their conformational preferences, contributing to the field of spectroscopy and molecular structure analysis (Uno et al., 1992).
Homogeneous CO2 Electroreduction
- Application : Synthesis and characterization of bipyridine metal complexes for homogeneous CO2 electroreduction, demonstrating the role of these complexes in catalysis and environmental applications (Rotundo et al., 2019).
Protonation and Hydrogen Transfer
- Application : Study on the protonation of a cobalt phenylazopyridine complex at the ligand, yielding a reagent capable of proton, hydride, and hydrogen atom transfer, important in catalysis and reaction mechanisms (McLoughlin et al., 2018).
特性
IUPAC Name |
2-phenoxypyridine-3-carbonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8ClNO2/c13-11(15)10-7-4-8-14-12(10)16-9-5-2-1-3-6-9/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILBAQNFTHRLAEH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=C(C=CC=N2)C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60378979 | |
| Record name | 2-phenoxypyridine-3-carbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60378979 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Phenoxypyridine-3-carbonyl chloride | |
CAS RN |
51362-49-3 | |
| Record name | 2-Phenoxy-3-pyridinecarbonyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=51362-49-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-phenoxypyridine-3-carbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60378979 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 51362-49-3 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![ethyl 3-((E)-2-{2-cyano-2-[(E)-2-(2-nitrophenyl)hydrazono]acetyl}hydrazono)butanoate](/img/structure/B1350515.png)
![methyl 3-{[(E)-4,4,4-trifluoro-3-oxo-1-butenyl]amino}-2-thiophenecarboxylate](/img/structure/B1350520.png)
![1-[(Tert-butyl)oxycarbonyl]-3-pyridin-3-ylmethylpiperidine-3-carboxylic acid](/img/structure/B1350521.png)





![1-{4-[(2-Chloro-6-fluorobenzyl)oxy]phenyl}-1-ethanone](/img/structure/B1350546.png)
